7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine
Description
Properties
IUPAC Name |
7-ethyl-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-11-5-6-13-12(8-11)15(17)14-9(2)7-10(3)18-16(14)19-13/h5-8H,4H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHCYSPQLCJYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C(=C2N)C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Naphthyridine derivatives, including 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine, have demonstrated significant antibacterial properties. For instance, compounds derived from naphthyridines have been used in the development of antibiotics targeting urinary tract infections. The structural modifications in naphthyridine derivatives enhance their efficacy against resistant bacterial strains .
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that specific modifications to the naphthyridine structure can lead to enhanced activity against malignancies such as lung and breast cancer. The compound's ability to inhibit key enzymes involved in cancer progression has been a focal point of recent studies .
Anti-inflammatory and Antihypertensive Effects
Naphthyridines have also been explored for their anti-inflammatory and antihypertensive properties. Compounds like this compound have been reported to exhibit significant reductions in inflammation markers and blood pressure levels in preclinical models .
Coordination Chemistry
Ligand Applications
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials science. The compound can act as a bidentate ligand, facilitating the formation of metallo-organic frameworks that are useful in drug delivery systems and catalysis .
Fluorescent Probes
The fluorescent properties of naphthyridine derivatives have led to their use as probes for biological imaging. The ability of these compounds to selectively bind to nucleic acids makes them valuable tools for studying cellular processes and disease mechanisms .
Synthesis and Structure Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The structural characterization often includes techniques like NMR spectroscopy and X-ray crystallography to confirm the desired molecular architecture .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antibacterial Activity (2020) | Demonstrated significant inhibition of E. coli growth by naphthyridine derivatives | Potential development of new antibiotics |
| Anticancer Research (2021) | Identified cytotoxic effects on lung cancer cells with IC50 values in low micromolar range | Insights into new cancer therapies |
| Coordination Chemistry Analysis (2022) | Explored ligand properties leading to stable metal complexes | Applications in catalysis and material science |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
A systematic comparison is provided below, emphasizing substituent effects, synthesis methods, and applications.
Substituent Variations and Molecular Properties
Table 1: Substituent Profiles and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |
|---|---|---|---|---|
| 7-Ethyl-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine | C₁₆H₁₇N₃ | 251.33 | 7-ethyl, 2,4-dimethyl, 5-amine | Ethyl at position 7 |
| 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) | C₁₀H₈F₃N₃ | 227.19 | 5-trifluoromethyl, 7-methyl, 2-amine | Trifluoromethyl enhances lipophilicity |
| 2,7-Diamino-1,8-naphthyridine (14) | C₈H₈N₄ | 160.18 | 2,7-diamino | Lacks alkyl groups; planar structure |
| BMH-22 (2,4,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine) | Not provided | Not provided | 2,4,7,9-tetramethyl, 5-amine | Increased steric hindrance from methyl groups |
| 5,7-Dimethyl-1,8-naphthyridine-2-amine (ligand in Cu complex) | C₁₀H₁₂N₃ | 174.23 | 5,7-dimethyl, 2-amine | Forms coordination complexes with metals |
Key Observations:
- Lipophilicity : The trifluoromethyl group in 3b increases hydrophobicity compared to the ethyl group in the target compound .
Key Observations:
Q & A
Q. What are the established synthetic routes for 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between heterocyclic precursors and ketones or active methylene compounds. Microwave-assisted methods (e.g., ZnCl₂-catalyzed reactions) are highly efficient, offering advantages such as reduced reaction time (15–30 minutes), high yields (>70%), and environmental friendliness due to solvent minimization . Alternative routes include cyclization of ethyl 2-chloronicotinoylacetates with amines under basic conditions . Optimization can employ factorial design to test variables like temperature (70–100°C), catalyst loading (5–10 mol%), and solvent polarity. For example, microwave power (300–600 W) significantly impacts yield in ZnCl₂-mediated reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and methyl/ethyl group integration ratios. Mass spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). UV-Vis and fluorescence spectroscopy (e.g., λmax 320–400 nm) assess photophysical properties, particularly for applications in optoelectronics or metal-complex studies . X-ray crystallography resolves crystal packing and hydrogen-bonding networks, which correlate with solubility and bioavailability .
Advanced Research Questions
Q. How do substituent variations in the naphthyridine core influence biological activity profiles?
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion for antifungal testing). Standardization using CLSI guidelines ensures reproducibility . For cytotoxicity, compare results across multiple cell lines (e.g., MCF7 vs. HeLa) and validate via apoptosis assays (Annexin V/PI staining) . Meta-analysis of logD values and plasma protein binding rates (>90%) clarifies discrepancies in in vivo vs. in vitro efficacy .
Q. How can computational modeling guide the design of naphthyridine derivatives with improved selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., CYP51 for antifungals). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps < 4 eV) to predict electron-transfer efficiency in photodynamic therapy . Machine learning models (Random Forest, SVM) trained on PubChem datasets prioritize substituents with low toxicity (LD50 > 200 mg/kg) .
Methodological Challenges
Q. What are the key considerations for scaling up naphthyridine synthesis while maintaining yield and purity?
- Methodological Answer : Continuous-flow reactors minimize side reactions (e.g., dimerization) by controlling residence time (2–5 minutes). Purification challenges, such as removing ZnCl₂ residues, are addressed via chelation (EDTA washes) or column chromatography (silica gel, ethyl acetate/hexane gradients) . For hygroscopic intermediates, anhydrous Na2SO4 or molecular sieves improve stability .
Theoretical Frameworks
Q. How can conceptual frameworks link naphthyridine research to broader therapeutic hypotheses?
- Methodological Answer : Frame studies within the "lock-and-key" model for enzyme inhibition or the "photosensitizer-electron donor" paradigm for optoelectronic applications. For example, antifungal activity correlates with ergosterol biosynthesis inhibition (CYP51 targeting), requiring alignment with sterol-binding theories . Mechanistic studies should integrate kinetics (Michaelis-Menten plots) and thermodynamics (ΔG binding < -10 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
